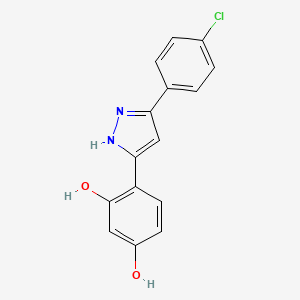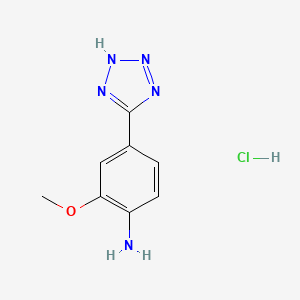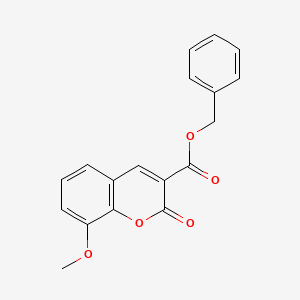
4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol” is a complex organic molecule that contains a pyrazole ring and a benzene ring, both substituted with various functional groups . Pyrazole is a heterocyclic compound, and benzene is an aromatic hydrocarbon. The presence of the hydroxyl (-OH) groups suggests that this compound might have some degree of polarity and could participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-donating hydroxyl groups and the electron-withdrawing chloro group could create interesting electronic effects within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, the hydroxyl groups could potentially be involved in condensation reactions, and the aromatic rings could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar hydroxyl groups could make it somewhat soluble in polar solvents like water, while the aromatic rings would likely make it soluble in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
The 1,3,4-oxadiazole scaffold has gained attention for its potential in cancer therapy. Researchers have modified this scaffold to enhance cytotoxicity against malignant cells. These modifications, when combined with outstanding oxadiazole scaffolds, selectively interact with nucleic acids, enzymes, and globular proteins. The antiproliferative effects involve inhibiting growth factors, enzymes, and kinases. Various 1,3,4-oxadiazole conjugates have been tested on different cancer cell lines, demonstrating their potential in targeting specific biological pathways associated with cancer cell proliferation .
Antibacterial Activity
The 1,3,4-oxadiazole scaffold is commercially available in several drugs, including Furamizole, which exhibits potent antibacterial activity. This compound’s structural modifications contribute to its effectiveness against bacterial infections .
Antiarrhythmic Properties
Nesapidil, another derivative of the 1,3,4-oxadiazole scaffold, possesses antiarrhythmic activity. Its unique structure contributes to its therapeutic effects in managing irregular heart rhythms .
Antiviral Potential
Raltegravir, an antiviral drug, contains the 1,3,4-oxadiazole moiety. This scaffold plays a crucial role in inhibiting viral replication, making it valuable in antiretroviral therapy .
Antihypertensive Agent
Tiodazosin, which includes the 1,3,4-oxadiazole ring, acts as an antihypertensive agent. Its mechanism of action involves modulating blood pressure by targeting specific receptors .
Antileishmanial and Antimalarial Activities
Certain derivatives of the 1,3,4-oxadiazole scaffold exhibit promising antileishmanial and antimalarial properties. For example, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] demonstrated significant antimalarial effects against Plasmodium berghei-infected mice .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolidine and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
For instance, a compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety was found to be selective for COX-2 .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that stk939048 may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the reaction of similar compounds has simple operation, metal-free catalysis, acid or base free catalysis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-14(18-17-13)12-6-5-11(19)7-15(12)20/h1-8,19-20H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHHFJGUUOZXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=C(C=C3)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)
![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)


![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)

![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)
![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)

![Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2489658.png)